1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
Overview
Description
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride is a chemical compound that features a trifluoromethyl group attached to a pyrazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. The trifluoromethyl group, known for its electron-withdrawing characteristics, imparts distinct chemical behaviors to the compound, making it valuable in synthetic chemistry and industrial applications.
Mechanism of Action
Mode of Action
It is known that pyrazole derivatives can interact with their targets through various mechanisms, such as inhibiting or activating enzymatic activity, modulating receptor function, or disrupting cellular processes .
Biochemical Pathways
Pyrazole derivatives can influence a variety of biochemical pathways depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Preparation Methods
The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride typically involves the introduction of the trifluoromethyl group into the pyrazole ring. One common method includes the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with thionyl chloride, which results in the formation of the carbonyl chloride derivative. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the scalability of the process.
Chemical Reactions Analysis
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often facilitated by catalysts such as palladium or copper.
Common reagents used in these reactions include thionyl chloride, amines, alcohols, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those containing trifluoromethyl groups.
Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.
Industry: The compound is used in the production of agrochemicals, materials science, and other industrial applications where the trifluoromethyl group imparts desirable properties.
Comparison with Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride can be compared with other trifluoromethyl-containing compounds, such as:
Trifluoromethylbenzene: A simpler aromatic compound with a trifluoromethyl group.
Trifluoromethylpyridine: A heterocyclic compound with a trifluoromethyl group attached to a pyridine ring.
Trifluoromethylsulfonyl chloride: A compound used in similar substitution reactions but with different reactivity due to the sulfonyl group.
The uniqueness of this compound lies in its specific structure, which combines the reactivity of the pyrazole ring with the electron-withdrawing effects of the trifluoromethyl group, making it a versatile intermediate in various chemical syntheses .
Properties
IUPAC Name |
1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c1-12-2-3(5(7)13)4(11-12)6(8,9)10/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKVECZQALNWSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383231 | |
Record name | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126674-98-4 | |
Record name | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described in the research article?
A1: The research focuses on optimizing the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride for industrial production. The authors achieved a total yield of 46.8% through a four-step process involving acylation, cyclization, hydrolysis, and chlorination. [] This improved yield and simplified procedure are particularly relevant for large-scale manufacturing.
Q2: How was the purity of the synthesized 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid determined?
A2: The researchers utilized High-Performance Liquid Chromatography (HPLC) to determine the purity of the synthesized 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, which was found to be 96.1%. []
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